molecular formula C9H8Cl3NO B1306753 2-chloro-N-(3,4-dichlorobenzyl)acetamide CAS No. 56978-46-2

2-chloro-N-(3,4-dichlorobenzyl)acetamide

Cat. No.: B1306753
CAS No.: 56978-46-2
M. Wt: 252.5 g/mol
InChI Key: PJMJMKONEFOACK-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-dichlorobenzyl)acetamide is an organic compound with the molecular formula C9H8Cl3NO It is characterized by the presence of a chloroacetamide group attached to a dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dichlorobenzyl)acetamide typically involves the reaction of 3,4-dichlorobenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

  • Solvent: Anhydrous dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dichlorobenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the acetamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted amides or thioamides.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

Scientific Research Applications

2-chloro-N-(3,4-dichlorobenzyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dichlorobenzyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzylamine: A precursor in the synthesis of 2-chloro-N-(3,4-dichlorobenzyl)acetamide.

    3,4-Dichlorobenzyl bromide: Another related compound with similar structural features.

    2-Chloroacetamide: Shares the chloroacetamide moiety but lacks the dichlorobenzyl group.

Uniqueness

This compound is unique due to the combination of its chloroacetamide and dichlorobenzyl groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(3,4-dichlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-4-9(14)13-5-6-1-2-7(11)8(12)3-6/h1-3H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMJMKONEFOACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235927
Record name 2-Chloro-N-[(3,4-dichlorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56978-46-2
Record name 2-Chloro-N-[(3,4-dichlorophenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56978-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(3,4-dichlorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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